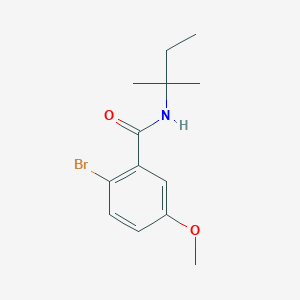
2-Bromo-5-methoxy-N-(tert-pentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-N-(tert-pentyl)benzamide is an organic compound with the molecular formula C13H18BrNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and a tert-pentyl group attached to a benzamide core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide typically involves the bromination of 5-methoxybenzamide followed by the introduction of the tert-pentyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The tert-pentyl group can be introduced using tert-pentylamine under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-N-(tert-pentyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-5-methoxy-N-(tert-pentyl)benzamide is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-N-(tert-pentyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the tert-pentyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzamide
- 2-Bromo-N-(tert-pentyl)benzamide
- 5-Methoxy-N-(tert-pentyl)benzamide
Comparison
2-Bromo-5-methoxy-N-(tert-pentyl)benzamide is unique due to the combination of the bromine atom, methoxy group, and tert-pentyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the bromine atom allows for specific substitution reactions, while the methoxy group can undergo oxidation and reduction, providing versatility in synthetic applications .
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-bromo-5-methoxy-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C13H18BrNO2/c1-5-13(2,3)15-12(16)10-8-9(17-4)6-7-11(10)14/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
FAHJKPURAWQQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



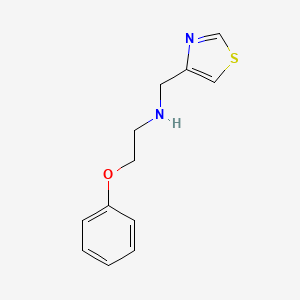

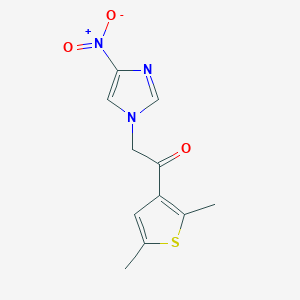
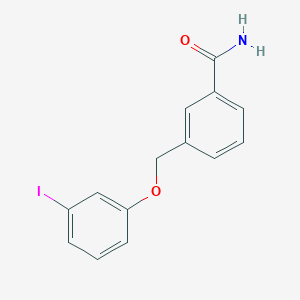
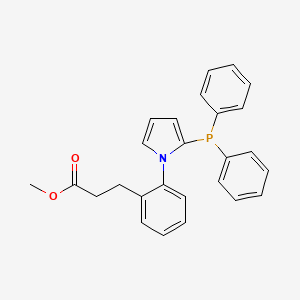
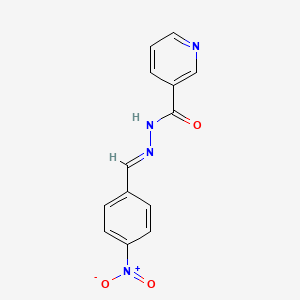
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
